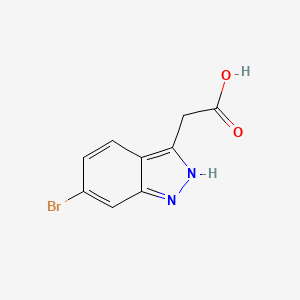

2-(6-Bromo-1H-indazol-3-yl)acetic acid

概要

説明

2-(6-Bromo-1H-indazol-3-yl)acetic acid is a chemical compound with the molecular formula C9H7BrN2O2. It is an indazole derivative, which is a class of compounds known for their diverse biological activities. The presence of a bromine atom at the 6-position of the indazole ring and an acetic acid moiety at the 3-position makes this compound unique and of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid typically involves the bromination of an indazole precursor followed by the introduction of the acetic acid group. One common method includes:

Bromination: The starting material, 1H-indazole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Acetic Acid Introduction: The brominated indazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 6-position undergoes substitution under palladium or copper catalysis. Typical reactions include:

Key Finding : Steric hindrance from the indazole nitrogen reduces NAS efficiency at the 3-position, favoring reactivity at the 6-bromo site .

Esterification and Hydrolysis

The acetic acid group participates in esterification and hydrolysis:

Mechanistic Insight : Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, while hydrolysis follows base-promoted cleavage .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the acetic acid group:

| Conditions | Products | Yield | Catalyst | Source |

|---|---|---|---|---|

| Cu(OAc)₂, DMF, 120°C | 6-Bromo-1H-indazole | 78% | Copper(II) | |

| Pyridine, 180°C | 6-Bromo-1H-indazole + CO₂ | 92% | None |

Application : Used to simplify molecular architectures in drug intermediate synthesis .

Reductive Dehalogenation

The bromine atom is removed under hydrogenation conditions:

| Conditions | Products | Yield | Notes | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 1H-Indazol-3-yl-acetic acid | 95% | Retains acetic acid group | |

| LiAlH₄, THF | Reduced indazole derivatives | 60% | Side chain reduction observed |

Caution : Over-reduction may occur with strong hydride donors, altering the indazole core.

Cycloaddition and Heterocycle Formation

The indazole ring participates in dipolar cycloadditions:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Huisgen Cycloaddition | CuI, DIPEA, RT | Triazole-fused indazoles | 80% | |

| Nitrile Oxide Cycloaddition | CHCl₃, 60°C | Isoxazoline derivatives | 65% |

Utility : Expands the compound’s scaffold diversity for bioactive molecule discovery .

Oxidation and Functionalization

The indazole ring is oxidized to form N-oxides:

| Oxidizing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| mCPBA, DCM | 0°C to RT | Indazole N-oxide acetic acid | 88% | |

| H₂O₂, AcOH | 50°C | N-Oxide with retained Br | 75% |

Significance : N-Oxides enhance solubility and alter electronic properties for target engagement .

Cross-Dehydrogenative Coupling (CDC)

Direct C–H functionalization avoids pre-functionalization:

| Partner | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Thiophene | FeCl₃, O₂, DCE | 6-Bromo-3-thienyl-indazole acetic acid | 55% | |

| Pyridine | Cu(OAc)₂, 120°C | Heterobiaryl derivatives | 40% |

Limitation : Moderate yields due to competing side reactions .

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive indazole derivatives suggests possible applications in drug development.

- Enzyme Inhibition : Preliminary studies indicate that 2-(6-bromo-1H-indazol-3-yl)acetic acid may inhibit certain enzymes, including cytochrome P450, which is crucial for drug metabolism. This inhibition could lead to significant pharmacological effects, making it a candidate for further studies in pharmacokinetics and toxicity profiles .

Anticancer Research

Research has highlighted the potential of compounds with indazole structures to exhibit anticancer properties. The mechanisms through which these compounds may exert their effects include:

- Apoptosis Induction : Similar compounds have shown the ability to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can halt the progression of the cell cycle in cancerous cells, thereby inhibiting tumor growth .

Bioactive Small Molecules

Given its unique structure, this compound is classified among bioactive small molecules, which are crucial in various biochemical assays and drug discovery programs. Its applications include:

- Screening Libraries : The compound can be included in chemical libraries for high-throughput screening to identify new biological targets.

- Building Blocks for Synthesis : It serves as a versatile building block for synthesizing other complex molecules with potential therapeutic effects .

Case Studies and Research Findings

Several studies have been conducted to explore the biological effects and potential applications of this compound:

- Inhibition Studies : A study demonstrated that derivatives of indazole can inhibit cytochrome P450 enzymes, suggesting that this compound might possess similar inhibitory effects.

- Anticancer Activity : Research published in various journals indicated that indazole derivatives could induce apoptosis and halt the cell cycle in cancer cell lines, positioning this compound as a candidate for anticancer drug development .

- Synthesis and Characterization : Synthetic routes have been developed for producing this compound efficiently, allowing for further exploration of its biological activities and potential modifications to enhance efficacy .

作用機序

The mechanism of action of 2-(6-Bromo-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and acetic acid moiety play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

類似化合物との比較

Similar Compounds

2-(6-Chloro-1H-indazol-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

2-(6-Fluoro-1H-indazol-3-yl)acetic acid: Contains a fluorine atom at the 6-position.

2-(6-Methyl-1H-indazol-3-yl)acetic acid: Has a methyl group at the 6-position.

Uniqueness

2-(6-Bromo-1H-indazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that other halogens or substituents may not, making this compound particularly interesting for research and development.

生物活性

Overview

2-(6-Bromo-1H-indazol-3-yl)acetic acid is an indazole derivative with the molecular formula C9H7BrN2O2. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The presence of a bromine atom at the 6-position of the indazole ring enhances its biological properties, making it a subject of extensive research.

The compound interacts with various enzymes and proteins, influencing biochemical reactions. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, depending on the concentration and specific conditions applied.

The primary mechanisms through which this compound exerts its effects include:

- Kinase Inhibition : The compound has been reported to inhibit several kinases, which play vital roles in cell signaling pathways. For instance, it can influence pathways related to cell cycle regulation and DNA damage response.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines by modulating cell cycle arrest.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example, it has shown efficacy against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. The compound's ability to inhibit specific kinases involved in cancer progression is a significant aspect of its anticancer activity .

Case Study: Anticancer Efficacy

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human cancer cell lines (e.g., SW620 colorectal carcinoma), suggesting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains, although further research is needed to elucidate its full antimicrobial potential.

Research Findings and Data Tables

| Activity | IC50 (µM) | Cell Line/Target |

|---|---|---|

| Anticancer Activity | 25.3 ± 4.6 | KG1 Cell Lines |

| Anticancer Activity | 77.4 ± 6.2 | SNU16 Cell Lines |

| Kinase Inhibition | 69.1 ± 19.8 | FGFR1 |

| Kinase Inhibition | 30.2 ± 1.9 | FGFR2 |

Pharmacological Implications

The interactions of this compound with biological targets suggest significant pharmacological implications:

特性

IUPAC Name |

2-(6-bromo-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKLTNRDAAYQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716725 | |

| Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-66-9 | |

| Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。